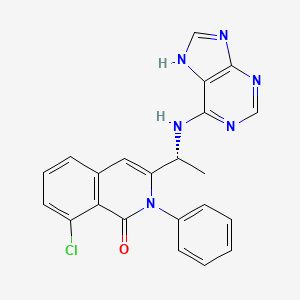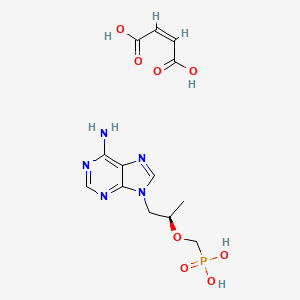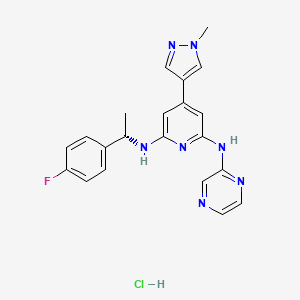
脳由来神経栄養因子 (ヒト)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
INTRODUCTION Brain-derived neurotrophic factor (BDNF) is a protein involved in the development, maintenance, and growth of neurons in the brain and peripheral nervous system. It is a member of the neurotrophin family of proteins, which includes nerve growth factor (NGF), neurotrophin-3 (NT-3), and neurotrophin-4 (NT-4). BDNF is found in the brain, spinal cord, and peripheral nervous system, and is essential for the development and maintenance of the central nervous system. It is also involved in learning and memory processes, and is essential for normal brain development and function. SYNTHESIS METHOD BDNF is synthesized in the brain and peripheral nervous system by two distinct mechanisms. In the central nervous system, BDNF is synthesized by neurons and astrocytes, while in the peripheral nervous system it is synthesized by Schwann cells. The synthesis of BDNF is regulated by a variety of factors, including calcium, hormones, and growth factors. SCIENTIFIC RESEARCH APPLICATIONS In Vivo In vivo research using BDNF is typically conducted using animal models. Studies using animal models have demonstrated that BDNF plays an important role in a variety of brain functions, including learning and memory, motor control, and mood regulation. In addition, BDNF has been implicated in a variety of neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and depression. In Vitro In vitro research using BDNF is typically conducted using cell culture systems. Studies using cell culture systems have demonstrated that BDNF plays an important role in a variety of cellular processes, including cell survival, differentiation, and proliferation. In addition, BDNF has been implicated in a variety of diseases, including cancer and diabetes. MECHANISM OF ACTION The mechanism of action of BDNF is complex and not fully understood. It is believed to act by binding to specific receptors on the surface of neurons and other cells, which then triggers a cascade of events that leads to the activation of intracellular signaling pathways. These pathways then lead to a variety of changes in the cell, including the expression of genes involved in cell survival, differentiation, and proliferation. BIOLOGICAL ACTIVITY BDNF has a variety of biological activities, including the promotion of cell survival, differentiation, and proliferation. It also plays an important role in the development and maintenance of the nervous system, and is involved in learning and memory processes. In addition, BDNF has been implicated in a variety of neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and depression. BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS The biochemical and physiological effects of BDNF are complex and not fully understood. It is believed to act by binding to specific receptors on the surface of neurons and other cells, which then triggers a cascade of events that leads to the activation of intracellular signaling pathways. These pathways then lead to a variety of changes in the cell, including the expression of genes involved in cell survival, differentiation, and proliferation. PHARMACODYNAMICS The pharmacodynamics of BDNF are not fully understood. It is believed to act by binding to specific receptors on the surface of neurons and other cells, which then triggers a cascade of events that leads to the activation of intracellular signaling pathways. These pathways then lead to a variety of changes in the cell, including the expression of genes involved in cell survival, differentiation, and proliferation. ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS The advantages of using BDNF in laboratory experiments include its ability to modulate a variety of cellular processes, its ability to be synthesized in both the central and peripheral nervous systems, and its ability to be used in both in vivo and in vitro experiments. The limitations of using BDNF in laboratory experiments include its low solubility in water, its instability in the presence of light or heat, and its tendency to be rapidly degraded in the presence of proteases. FUTURE DIRECTIONS 1. Investigating the role of BDNF in the development and progression of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and depression. 2. Investigating the role of BDNF in the development and progression of other diseases, such as cancer and diabetes. 3. Developing strategies to increase the production of BDNF in the brain and peripheral nervous system. 4. Developing strategies to increase the stability and solubility of BDNF in laboratory experiments. 5. Investigating the role of BDNF in the regulation of learning and memory processes. 6. Investigating the role of BDNF in the development and maintenance of the central and peripheral nervous systems. 7. Investigating the role of BDNF in the regulation of cell survival, differentiation, and proliferation. 8. Investigating the role of BDNF in the regulation of mood and behavior. 9. Developing strategies to target BDNF receptors for therapeutic purposes. 10. Developing strategies to modulate the activity of BDNF in the brain and peripheral nervous system.
科学的研究の応用
1. 脳外傷 (TBI) における神経および認知機能の改善 脳由来神経栄養因子 (BDNF) は、脳外傷 (TBI) に関連する研究で使用されてきました。 BDNF は、神経可塑性、神経細胞の成長、増殖、細胞生存、および長期記憶を調節します {svg_1}。 しかし、その短い半減期と血脳関門 (BBB) の透過性が低いため、TBI における治療用途には課題がありました {svg_2}。 これらの課題を克服するために、研究者は、ポロキサマー 188 (PX) でコーティングされたポリ (乳酸 - コ - グリコリド) (PLGA) ナノ粒子を使用して、BDNF を脳に送達しました {svg_3}。 この方法により、脳内の BDNF レベルが大幅に増加し、TBI マウスにおける神経および認知機能の欠損が改善され、神経保護効果が得られました {svg_4}.
アルコール使用障害 (AUD)
BDNF 遺伝子 rs6265 多型は、アルコール使用障害 (AUD) を持つ女性グループで、パーソナリティ特性を考慮して研究されています {svg_5}。 この研究は、AUD に影響を与える遺伝的要因と、この障害における BDNF の潜在的な役割に関する洞察を提供する可能性があります {svg_6}.
神経変性疾患
BDNF は、通常、神経の構造的および機能的な進行性喪失を伴う神経変性疾患の文脈でも研究されています {svg_7}。 BDNF が関与するシナプス可塑性の異常は、これらの障害に関連しています {svg_8}.
作用機序
Target of Action
Brain-Derived Neurotrophic Factor (BDNF) is a member of the neurotrophin growth factor family . It primarily targets and activates TrkB and p75 neurotrophin receptors . These receptors play a crucial role in the survival, growth, and differentiation of neurons . BDNF also interacts with different types of receptors, regulating multiple signaling pathways .
Mode of Action
BDNF binds to its receptors (TrkB and p75) and triggers several signaling pathways . Through TrkB receptor activation, BDNF modulates various physiological and pathological functions in the nervous system . It plays a crucial role in the development and maintenance of brain circuits and synaptic plasticity . BDNF can increase the mRNA expression of GluR1 and GluR2 through its interaction with the TrkB receptor, promoting the synaptic localization of GluR1 via PKC- and CaMKII-mediated Ser-831 phosphorylation .
Biochemical Pathways
BDNF regulates a broad range of functions directly or via its biologically active isoforms . It affects neurogenesis, synaptic function, cell viability, and cognitive function . The BDNF-TrkB pathway promotes neurite outgrowth, neurogenesis, and the prevention of apoptosis, which aids in stroke recovery . BDNF overexpression plays a role in Central Post-Stroke Pain (CPSP) via the activation of purinergic receptors P2X4R and P2X7R .
Pharmacokinetics
The pharmacokinetics of BDNF are complex and tightly regulated at transcriptional and translational levels . BDNF is synthesized and folded in the endoplasmic reticulum as a glycosylated precursor, the pre-proBDNF . Once synthesized, it is transported to the Golgi apparatus, where it undergoes endoproteolytic cleavage under non-pathological conditions . This process promotes its targeting to secretory granules, namely dense core vesicles (DCVs) .
Result of Action
BDNF has a significant impact on the nervous system. It enhances the survival, growth, and differentiation of neurons . It also plays a major role in facilitating neuroplasticity during post-stroke recovery . BDNF’s action is associated with changes in ion channels and inflammatory reactions, leading to neuronal hyperexcitability that causes CPSP .
Action Environment
The action of BDNF is influenced by various environmental factors. Changes in BDNF expression are associated with both normal and pathological aging, as well as psychiatric disease . Some interventions, like exercise or antidepressant administration, can enhance the expression of BDNF in normal and pathological conditions . The human BDNF gene consists of 11 exons, and its different splicing enables formation of transcripts specific to various tissues and responsive to different stimuli .
Safety and Hazards
Changes in BDNF levels and signaling pathways have been identified in several neurodegenerative diseases, including Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease, and have been linked with the symptoms and course of these diseases . The proBDNF/p75NTR/sortilin binding complex can cause the activation of the c-Jun amino-terminal kinase (JNK) pathway, leading to dendritic spine loss, caspase release, and neuronal apoptosis .
将来の方向性
Several potential safe and effective delivery systems for BDNF treatment in humans are expected to be developed . These include chronic intraparenchymal infusion of BDNF via implantable hardware, BDNF gene delivery to the brain via viral vectors, BDNF secretion from transplanted stem cells, and peripheral administration of short peptide mimetics of BDNF . The therapeutic potential of BDNF treatment is also being discussed, in the hope of discovering new avenues for the treatment of neurodegenerative diseases .
生化学分析
Biochemical Properties
BDNF is a member of the neurotrophin family, which also includes nerve growth factor (NGF), neurotrophin 3 (NT3), and neurotrophin 4 (NT4) . BDNF binds to its high affinity receptor, tyrosine kinase receptor B (TrkB), initiating several signaling pathways . It is capable of increasing the mRNA expression of GluR1 and GluR2 through its interaction with the TrkB receptor and promoting the synaptic localization of GluR1 via PKC- and CaMKII-mediated Ser-831 phosphorylation .
Cellular Effects
BDNF plays an important role in neuronal survival, differentiation, neurite outgrowth, spine formation, synaptic plasticity, and memory . It regulates both excitatory and inhibitory synaptic transmission and activity-dependent plasticity . Changes in BDNF expression are associated with both normal and pathological aging and also psychiatric disease, in particular in structures important for memory processes such as the hippocampus and parahippocampal areas .
Molecular Mechanism
BDNF impacts cell differentiation, synaptic connectivity, and plasticity of the brain . The expression of BDNF is regulated during transcription and translation, and also by post-translational modifications . Transcription is controlled by multiple promoters that determine activity-dependent and tissue-specific expression .
Temporal Effects in Laboratory Settings
The expression of BDNF is highly regulated, leading to great variability in BDNF levels in healthy subjects . The changes in BDNF concentration are caused by altered dynamics in BDNF expression and release . The impact of BDNF can be analyzed along several dimensions, with the final results depending on the level of neuronal activity, the isoform of neurotrophin considered, the time period of the action, its localization, and cooperation with neurotransmitters .
Dosage Effects in Animal Models
In animal models, BDNF enhances the survival of dopaminergic neurons, improves dopaminergic neurotransmission, and motor performance . Heterozygous BDNF mice show increased weight gain, aggressiveness, anxiety, and contextual memory impairment and therefore have been suggested as an animal model for mood disorders .
Metabolic Pathways
BDNF activates the TrkB tyrosine kinase receptor . Upon BDNF binding, TrkB dimerizes, intracellular tyrosine residues are autophosphorylated, and several enzymes are activated, including phospholipase C (PLC), PI3K, guanosine triphosphate hydrolases (GTP), and Janus kinase (JAK) .
Transport and Distribution
BDNF is synthesized and released in an activity-dependent manner . It is transported both anterogradely and retrogradely in neurons . It has an autocrine and paracrine effect on neuronal cells .
Subcellular Localization
It is known that BDNF is expressed in the brain, with the highest levels in the hippocampus and cortex . It is also known that BDNF is involved in plasticity, neuronal survival, formation of new synapses, dendritic branching, and modulation of excitatory and inhibitory neurotransmitter profiles .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of BDNF (human) involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Resin-bound amino acid", "Fmoc-protected amino acid", "Coupling reagents", "Protecting groups", "Cleavage reagents" ], "Reaction": [ "Activation of the resin-bound amino acid with a coupling reagent", "Introduction of Fmoc-protected amino acid onto the resin-bound amino acid", "Removal of the Fmoc protecting group", "Coupling of the next Fmoc-protected amino acid onto the growing peptide chain", "Repetition of the above steps until the desired peptide sequence is obtained", "Cleavage of the peptide from the resin using cleavage reagents", "Purification of the crude peptide using HPLC", "Characterization of the purified peptide using various analytical techniques" ] } | |
CAS番号 |
218441-99-7 |
分子式 |
C8H11NO4 |
分子量 |
26984 |
製品の起源 |
United States |
Q & A
Q1: What is the primary mechanism of action for brain-derived neurotrophic factor (BDNF) and how does this translate to its effects on neurons?
A1: Brain-derived neurotrophic factor exerts its effects by binding to a specific receptor called Tropomyosin receptor kinase B (TrkB) [, , ]. This binding triggers a cascade of intracellular signaling pathways, leading to enhanced neuronal survival, growth, differentiation, and synaptic plasticity [, , ].
Q2: How does aberrant TDP-43 function impact BDNF and what are the consequences for cognitive function?
A2: Research indicates that dysfunctional TDP-43, a protein implicated in neurodegenerative diseases, disrupts the normal splicing of Sortilin, a receptor crucial for BDNF trafficking and secretion []. This disruption leads to reduced BDNF secretion, ultimately contributing to memory impairment and synaptic plasticity deficits [].
Q3: Can you elaborate on the role of BDNF in the context of Alzheimer's disease?
A3: Studies show that BDNF can enhance the phagocytosis of amyloid-beta (Aβ) peptides by microglia, the resident immune cells of the brain []. This is significant because Aβ accumulation is a hallmark of Alzheimer's disease. Additionally, BDNF promotes a shift in microglia towards an anti-inflammatory phenotype, which is beneficial in the context of neurodegenerative diseases [].
Q4: Has BDNF shown promise in preclinical models of stroke? If so, what mechanisms are thought to be involved?
A4: Yes, research in rodent models of stroke has demonstrated that transplantation of human neural stem cells genetically modified to overexpress BDNF (HB1.F3.BDNF) leads to functional recovery and neuroprotection [, ]. The observed benefits are attributed to multiple factors, including increased cell survival, enhanced angiogenesis (formation of new blood vessels), and potentially the neurotrophic effects of BDNF itself [, ].
Q5: Are there any known links between BDNF and spinal cord injury?
A5: While not directly addressed in the provided research, one study highlights the potential role of BDNF in the context of intervertebral disc (IVD) degeneration, a common consequence of spinal cord injury []. It was found that degenerate human nucleus pulposus cells (cells found within the IVD) can stimulate neurite outgrowth, and this effect appears to be mediated, at least in part, by BDNF [].
Q6: How does the structure of BDNF relate to its function?
A6: While the provided research does not delve into the detailed structural characterization of BDNF, it is known that BDNF belongs to the neurotrophin family of growth factors and shares structural similarities with other members like nerve growth factor (NGF) []. These structural features are essential for their binding to TrkB receptors and subsequent downstream signaling [].
Q7: What analytical techniques have been employed to study BDNF and its effects?
A7: The research utilizes a variety of techniques to investigate BDNF. These include Northern blotting and whole mount in situ hybridization to analyze gene expression [], ELISA to quantify secreted BDNF levels [], and immunohistochemistry to visualize BDNF protein expression in tissues []. Additionally, behavioral tests in animal models are used to assess the functional impact of BDNF [, ].
Q8: Are there any ongoing efforts to develop therapies that target the BDNF pathway?
A8: While not explicitly covered in the provided research, the development of therapies targeting the BDNF pathway is an active area of research. Strategies include the use of gene therapy to enhance BDNF expression [, ], as well as the exploration of small molecules that can either mimic BDNF's actions or enhance its endogenous production.
Q9: What are some of the challenges in developing BDNF-based therapies?
A9: Despite its therapeutic potential, developing BDNF-based therapies faces challenges. BDNF has a short half-life in circulation and does not readily cross the blood-brain barrier []. This necessitates the development of delivery strategies that can effectively target BDNF to the central nervous system.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B1139444.png)
![2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide](/img/structure/B1139445.png)











